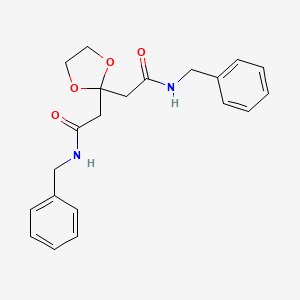

2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide)

Description

2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is a bis-acetamide derivative featuring a central 1,3-dioxolane ring connecting two N-benzylacetamide moieties. This structural design suggests applications in coordination chemistry (as a ligand) or medicinal chemistry (as a bioactive scaffold).

Properties

CAS No. |

6947-76-8 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-benzyl-2-[2-[2-(benzylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetamide |

InChI |

InChI=1S/C21H24N2O4/c24-19(22-15-17-7-3-1-4-8-17)13-21(26-11-12-27-21)14-20(25)23-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,24)(H,23,25) |

InChI Key |

ZNWNFASSLXQMHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) typically involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the intermediate N-benzylglyoxamide. This intermediate is then reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 1,3-dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related bis-acetamides and dioxolane-containing derivatives below:

Table 1: Structural and Functional Comparison

*Similarity scores (0–1) based on structural alignment algorithms .

Key Observations:

Structural Rigidity : The 1,3-dioxolane ring in the target compound likely enhances rigidity compared to flexible ether or alkylene linkers in analogs like 2,2'-Oxybis(N,N-dibutylacetamide) . This could improve binding specificity in biological systems or stabilize metal complexes.

Hydrophobicity vs.

Bioactivity Potential: While focuses on isothiazole-based trehalase inhibitors (binding affinity: −8.7 to −7.9 kcal/mol), the target compound’s bis-acetamide structure may similarly interact with enzymes or receptors, though experimental validation is needed .

Coordination Chemistry : The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests that the dioxolane bis-acetamide could act as a ligand, with the dioxolane oxygen and acetamide carbonyl groups coordinating metals.

Limitations in Comparison:

- No direct data on the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or biological activity were found.

- Safety and handling data (e.g., SDS) are unavailable, unlike for 1,3-Dioxolane-2,2-diethanol .

Biological Activity

Introduction

2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide), also known by its CAS number 6947-76-8, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of 2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is C21H24N2O4. Its structure includes a dioxolane ring and two N-benzylacetamide moieties, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine derivatives with dioxolane precursors under controlled conditions. The synthetic route can be optimized for yield and purity through various reaction conditions including temperature and catalyst selection.

Antimicrobial Activity

Research has indicated that compounds related to dioxolanes often exhibit antimicrobial properties. A study focused on 1,3-dioxolanes synthesized similar compounds and tested their antibacterial and antifungal activities. The findings showed that many derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound 1 | S. aureus | 625 - 1250 |

| Compound 2 | P. aeruginosa | 312.5 |

| Compound 3 | C. albicans | 156.25 |

Case Studies

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of a series of dioxolane derivatives against clinical isolates of Staphylococcus aureus. The results indicated that several compounds exhibited potent activity with MIC values comparable to conventional antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal activity against Candida albicans. The study highlighted that certain dioxolane derivatives showed significant inhibition at low concentrations, suggesting their potential as therapeutic agents in treating fungal infections .

The exact mechanism of action for 2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is not fully elucidated; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways in fungi. Further research is needed to clarify these mechanisms and establish structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.